3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
Properties
IUPAC Name |
3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-9(2)13(15(19)20)17-14(18)12(22-16(17)21)8-11-7-5-4-6-10(11)3/h4-9,13H,1-3H3,(H,19,20)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUGGRRBBRLVDR-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 4-methyl-N-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]benzene-1-sulfonamide
- Molecular Formula : C16H14N2O4S2
- Molecular Weight : 362.423 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study demonstrated that the compound exhibited antibacterial activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL, with the best activity noted against Bacillus cereus and Staphylococcus aureus .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.015 | 0.06 |
| Staphylococcus aureus | 0.015 | 0.06 |
| Listeria monocytogenes | 0.008 | 0.03 |
| Enterobacter cloacae | 0.015 | 0.06 |
Cytotoxicity Studies
Cytotoxicity assessments were conducted using the human normal fetal lung fibroblast MRC-5 cell line. The compound showed no significant cytotoxic effects at concentrations up to , with cell viability remaining above 91% compared to untreated controls . This suggests a favorable safety profile for potential therapeutic use.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Gene Regulation : The compound appears to regulate cellular genes such as c-myc and c-fos, potentially influencing cell proliferation and survival.
- Inflammatory Response Modulation : It has been shown to suppress NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory pathways.
- Lipid Metabolism Alteration : The compound interacts with hepatocellular proteins involved in lipid accumulation, contributing to increased triglyceride levels in hepatocytes, which may have implications for metabolic disorders .
Case Studies
Recent studies have highlighted the efficacy of thiazolidinone derivatives in various disease models:
- Infection Models : In vivo studies demonstrated that treatment with the compound significantly reduced bacterial load in infected mice models.
- Inflammation Models : Animal studies indicated that administration of the compound led to reduced inflammatory markers in tissues subjected to induced inflammation.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a thiazolidinone core, which is known for its bioactive properties. The molecular formula is , and it features a thiazolidine ring that contributes to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives of thiazolidinones, including the compound . Research indicates that compounds related to 3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid exhibit significant antibacterial and antifungal activities.
Key Findings:
- Compounds demonstrated superior antibacterial effects against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in some cases .
- The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |
| 15 | 0.004–0.06 | - | Trichoderma viride |
Potential as Antidiabetic Agents
Thiazolidinone derivatives, including the compound discussed, have been explored for their antidiabetic properties. Many thiazolidinediones are already established as effective treatments for type 2 diabetes mellitus due to their ability to enhance insulin sensitivity.
Key Insights:
- Compounds in this class have been linked to improved glycemic control and are utilized in managing diabetes .
- The structure–activity relationship suggests that modifications to the thiazolidinone core can enhance efficacy.
Synthesis and Derivatives
The synthesis of 3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions that introduce various functional groups to enhance biological activity.
Synthesis Overview:
- Formation of Thiazolidinone Ring: Initial steps involve the formation of the thiazolidinone scaffold through cyclization reactions.
- Functionalization: Subsequent steps modify the ring with substituents such as methyl groups or phenyl rings to optimize pharmacological properties.
- Characterization: The final product is characterized using techniques like NMR and mass spectrometry to confirm structure and purity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against a panel of bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with specific MIC values indicating its potential as a lead compound for further development .
Case Study 2: Diabetes Management
Another research effort focused on the antidiabetic potential of thiazolidinone derivatives, demonstrating their ability to lower blood glucose levels in diabetic animal models. The study concluded that these compounds could serve as a foundation for new diabetes therapies .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., bromo in ) decrease electron density at the methylidene double bond, altering reactivity in Michael addition reactions common to thiazolidinones.
- N3 Substituent: The 3-methylbutanoic acid side chain in Compound A enhances water solubility and enables salt formation, contrasting with phenyl or methylsulfanyl groups in analogs like .
Key Observations :
- Activity Trends : Para-substituted analogs (e.g., 4-methoxy or 4-bromo) exhibit stronger antimicrobial activity than ortho-substituted derivatives like Compound A , likely due to improved target binding .
- Role of Acidic Side Chain : Carboxylic acid-containing analogs (e.g., Compound A , ) show better solubility in physiological media compared to neutral N3 substituents (e.g., phenyl in ), suggesting enhanced bioavailability.
Key Observations :
- Common Steps: Most analogs are synthesized via Knoevenagel condensation between aldehydes and rhodanine precursors, followed by side-chain modifications .
- Catalysts : Piperidine or ZnCl₂ are frequently used to facilitate imine formation and cyclization .
Crystallographic and Physicochemical Data
Table 4: Crystallographic Properties
Key Observations :
- Ortho-substituted benzylidenes (e.g., 2-methylphenyl in ) exhibit higher melting points than para-substituted analogs, likely due to tighter crystal packing .
Q & A
Q. What are the optimal synthetic routes for preparing 3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid?
Methodological Answer: The compound can be synthesized via condensation of a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and an appropriate oxo-compound (e.g., 2-methylbenzaldehyde) under reflux in a DMF/acetic acid mixture (3:1 v/v) with sodium acetate as a catalyst. Typical conditions include refluxing for 2–3 hours at 120°C, followed by recrystallization from DMF-ethanol . Key parameters:
Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 9.9684 Å, b = 9.9657 Å, c = 16.9818 Å, β = 105.93°) provide definitive evidence of the (5Z) configuration via analysis of dihedral angles and intermolecular interactions (e.g., C–H⋯O hydrogen bonding) . Complementary techniques include:
- NMR : Compare coupling constants (J) of olefinic protons (Z-configuration typically shows J < 12 Hz).
- IR spectroscopy : Confirm C=S (1150–1050 cm⁻¹) and C=O (1700–1650 cm⁻¹) stretches .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?
Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
- Standardize bioassays : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and concentrations (IC₅₀ values calculated via dose-response curves).
- Structure-activity relationship (SAR) studies : Compare activity of the target compound with analogs (e.g., 3-(3,5-dichlorophenyl) derivatives) to isolate functional group contributions .
- Computational docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) .
Q. What experimental designs are suitable for optimizing reaction conditions in scale-up synthesis?
Methodological Answer: Adopt a split-plot design to evaluate multiple variables efficiently:
- Main plots : Temperature (80°C, 100°C, 120°C) and solvent systems (DMF/AcOH vs. ethanol/water).
- Subplots : Catalyst loading (0.5–1.5 equivalents of sodium acetate) and reaction time (1–4 hours).
- Response variables : Yield (%) and purity (HPLC area %). Use ANOVA to identify significant factors and interactions .
Q. How can computational modeling predict metabolic pathways or toxicity profiles?
Methodological Answer:
- In silico ADMET prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity. Input the compound’s SMILES string (e.g., generated from InChIKey UIOKGQLJSUWAPE-NSIKDUERSA-N ) .
- Metabolic pathway mapping : Predict phase I/II metabolism (e.g., oxidation of the thiazolidinone ring or glucuronidation of the carboxylic acid group) using BioTransformer 3.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
